4-azido-2,6-dipyridin-2-ylpyridine
Description
4-azido-2,6-dipyridin-2-ylpyridine belongs to the family of terpyridines, which are heterocyclic compounds consisting of three pyridine (B92270) rings linked together. wikipedia.org The parent compound, 2,2':6',2''-terpyridine, is a white solid soluble in most organic solvents and is primarily utilized as a tridentate ligand in coordination chemistry. wikipedia.org The introduction of an azide (B81097) (-N₃) group at the 4'-position of the central pyridine ring imparts unique reactive properties to the terpyridine scaffold, expanding its utility beyond traditional coordination chemistry.
The core structure of this compound is based on the 2,2':6',2''-terpyridine framework. wikipedia.org Terpyridines are renowned for their ability to act as tridentate ligands, meaning they can bind to a central metal ion through three donor atoms, in this case, the nitrogen atoms of the pyridine rings. wikipedia.orgmdpi.com This coordination results in the formation of two stable, five-membered chelate rings with the metal center. wikipedia.org
The resulting metal complexes exhibit well-defined geometries and a range of interesting photophysical and electrochemical properties, such as metal-to-ligand charge transfer (MLCT) and intense luminescence. wikipedia.org The ability of the terpyridine core to form stable complexes with a wide variety of transition metals, including ruthenium, iron, cobalt, and nickel, makes it a valuable component in the design of functional materials and catalysts. wikipedia.orgnih.govresearchgate.net The planar nature of the terpyridine ligand also allows for strong π-π stacking interactions, which can be exploited in the construction of self-assembled supramolecular structures. nih.gov
| Property | Description |
| Ligand Type | Tridentate |
| Core Structure | 2,2':6',2''-terpyridine |
| Coordination Sites | Three nitrogen atoms |
| Chelate Ring Size | 5-membered |
| Key Feature | Forms stable complexes with most transition metals. wikipedia.org |
The true synthetic power of this compound lies in the azide group attached to the central pyridine ring. The azide moiety is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. illinois.edund.edu
Specifically, the azide group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of a click reaction. researchgate.net This reaction allows for the covalent linking of the azido-terpyridine unit to a molecule containing a terminal alkyne. The result is a stable 1,2,3-triazole ring that acts as a linker. researchgate.net This modular approach enables the straightforward synthesis of complex molecular architectures and functional materials by "clicking" together different building blocks.
The versatility of this approach has been demonstrated in the synthesis of various functional molecules. For instance, by reacting this compound with different alkynes, researchers can create a library of new ligands with tailored electronic and steric properties. researchgate.net This has led to the development of novel materials for applications in:
Bioconjugation: Linking terpyridine-metal complexes to biological molecules. nd.edu
Materials Science: Creating polymers and hydrogels with specific functionalities. nd.edu
Drug Discovery: Assembling novel pharmacophores in a modular fashion. illinois.eduuga.edu
The click reaction of azido-functionalized terpyridines has been successfully used to create a series of 1H-1,2,3-triazole-substituted terpyridines, highlighting the potential of this method for preparing new building blocks for supramolecular assemblies and functional materials. researchgate.net The azide group itself can be introduced onto the terpyridine scaffold through nucleophilic substitution or other established synthetic methods. illinois.edursc.org
| Reaction Type | Description | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. | Forms a stable 1,4-disubstituted 1,2,3-triazole ring. High yield, biocompatible, and wide functional group tolerance. |
| Staudinger Reaction | Reaction of an azide with a phosphine (B1218219) to form a phosphazene, which can be hydrolyzed to a primary amine. researchgate.net | Provides a route to convert the azide group into an amine, allowing for further functionalization. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cycloalkyne. | Bioorthogonal, can be performed in living systems without a toxic metal catalyst. |
An in-depth analysis of the synthetic pathways leading to this compound, a significant compound in coordination chemistry, reveals a multi-step process that begins with the formation of the foundational terpyridine core, followed by the strategic introduction of the azide functional group. The successful synthesis and verification of this compound rely on a combination of classical and modern organic chemistry techniques, coupled with rigorous purification and characterization methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azido-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c16-21-20-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNORMTHDWXKJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302144 | |
| Record name | 4′-Azido-2,2′:6′,2′′-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193944-67-1 | |
| Record name | 4′-Azido-2,2′:6′,2′′-terpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193944-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Azido-2,2′:6′,2′′-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201302144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Coordination Chemistry of 4 Azido 2,6 Dipyridin 2 Ylpyridine
Ligand Design and Coordination Modes
The design of 4-azido-2,6-dipyridin-2-ylpyridine as a ligand is centered around its potential to act as a versatile building block for supramolecular structures and functional materials. The arrangement of its nitrogen atoms and the electronic influence of the azide (B81097) group are key to its coordination properties.
Tridentate NNN-Coordination via Pyridine (B92270) Nitrogens
The primary coordination mode of this compound involves the three nitrogen atoms of the pyridine rings, classifying it as a tridentate NNN-ligand. This coordination is analogous to the well-studied terpyridine ligand system. The central pyridine nitrogen and the two nitrogens from the flanking pyridin-2-yl groups form a pincer-like arrangement that can bind to a metal center. This tridentate coordination typically results in the formation of stable, five-membered chelate rings, which is a favored geometry in coordination chemistry.
This NNN-coordination has been observed in complexes with various transition metals, leading to the formation of square-planar or octahedral geometries, depending on the coordination number and the nature of the metal ion. The planarity of the dipyridin-2-ylpyridine backbone contributes to the rigidity of the resulting metal complexes.
Influence of the Azide Group on Ligand Electronic Properties and Coordination Affinity
The azide group (–N₃) at the 4-position of the central pyridine ring significantly influences the electronic properties of the ligand. The azide group is known to be an electron-withdrawing group, which can affect the electron density on the pyridine rings. This electronic perturbation can modulate the ligand's coordination affinity for different metal ions. researchgate.net
Formation of Diverse Metal Complexes
The versatile coordination behavior of this compound allows for the synthesis of a wide array of metal complexes with varying nuclearity and geometry.
Mononuclear and Polynuclear Transition Metal Complexes
This ligand readily forms mononuclear complexes with a variety of transition metals. In these complexes, a single metal ion is coordinated to one molecule of the tridentate ligand. Examples of such complexes have been reported with metals like iron (Fe), ruthenium (Ru), platinum (Pt), nickel (Ni), cobalt (Co), copper (Cu), zinc (Zn), cadmium (Cd), iridium (Ir), and silver (Ag).
Furthermore, the ligand's design can be adapted to create polynuclear complexes. For instance, by linking two 2,6-dipyridin-2-ylpyridine (B73702) units, binuclear complexes can be formed where each tridentate unit binds to a separate metal ion. The reactivity of the azide group can also be exploited to link multiple metal centers, leading to the formation of coordination polymers or extended supramolecular assemblies. nih.gov
Stereochemical and Geometrical Considerations in Complex Formation
In square-planar complexes, the ligand occupies three coordination sites, with the fourth site being occupied by another ligand, such as a halide or a solvent molecule. The nature of this fourth ligand can influence the properties of the complex. The potential for the azide group to react and form different isomers, such as N1- and N2-substituted triazoles, adds another layer of stereochemical complexity. nih.govrsc.org Computational studies have been employed to predict the most stable isomers in such cases. nih.govrsc.org
Thermodynamic Stability and Kinetic Inertness of Formed Metal Complexes
The thermodynamic stability and kinetic inertness of metal complexes are crucial parameters that determine their potential applications.
The tridentate chelation of this compound to a metal center generally results in thermodynamically stable complexes due to the chelate effect. The formation of two five-membered chelate rings enhances the stability compared to coordination with monodentate pyridine ligands. The electronic effects of the azide group can further fine-tune this stability.
Kinetic inertness refers to the rate at which a complex undergoes ligand exchange reactions. Complexes that are kinetically inert are slow to exchange their ligands. The rigid nature of the 2,6-dipyridin-2-ylpyridine framework and the strong metal-ligand bonds contribute to the kinetic inertness of its complexes. nih.govrsc.orgresearchgate.net Studies on analogous systems with rigidified macrocyclic ligands have demonstrated that such structures can lead to exceptionally high kinetic inertness. nih.govrsc.orgresearchgate.net This property is particularly important for applications where the integrity of the complex needs to be maintained over time, for example, in catalysis or medicinal chemistry.
| Metal Ion | Nuclearity | Coordination Geometry | Research Focus |
| Palladium(II) | Mononuclear/Binuclear | Square-planar | Reactivity of azide group, formation of triazolate complexes nih.govrsc.org |
| Platinum(II) | Mononuclear | Square-planar | Reactivity of azide group, formation of triazolate complexes nih.govrsc.org |
| Copper(II) | Mononuclear | Not specified | Acceleration of azide-alkyne cycloaddition rsc.org |
| Lanthanides(III) | Mononuclear | 9- or 10-coordinate | High thermodynamic stability and kinetic inertness nih.govrsc.orgresearchgate.net |
Photophysical and Spectroscopic Properties of 4 Azido 2,6 Dipyridin 2 Ylpyridine Metal Complexes
Electronic Absorption Spectroscopy
The electronic absorption spectra of metal complexes containing 4-azido-2,6-dipyridin-2-ylpyridine would be expected to display a variety of transitions. These can be broadly categorized into ligand-centered, metal-to-ligand charge transfer, ligand-to-metal charge transfer, and interligand charge transfer transitions.
Ligand-Centered (π→π) Transitions*
In the ultraviolet region of the spectrum, intense absorption bands are anticipated, corresponding to π→π* transitions within the aromatic system of the 2,6-dipyridin-2-ylpyridine (B73702) ligand framework. For related terpyridine ligands, these transitions are typically observed in the 234–325 nm range. nih.gov The presence of the azido (B1232118) group, a known auxochrome, would likely modulate the energies of these transitions compared to the unsubstituted terpyridine. Studies on simple azidopyridines have shown that the azide (B81097) group perturbs the π-system of the pyridine (B92270) ring, leading to characteristic absorption bands. researchgate.netnih.gov
Metal-to-Ligand Charge Transfer (MLCT) Transitions
For complexes with d-block metals in lower oxidation states (e.g., Ru(II), Os(II), Re(I), Pt(II)), prominent absorption bands in the visible or near-UV region are expected. These bands arise from the promotion of an electron from a metal-based d-orbital to a vacant π* orbital of the ligand. nih.gov The energy of these metal-to-ligand charge transfer (MLCT) transitions is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. The electron-withdrawing or -donating nature of the 4'-substituent on a terpyridine ligand is known to tune the energy of the MLCT bands. researchgate.net The azido group's electronic influence would therefore be a critical determinant of the color and photophysical properties of these complexes. In analogous platinum(II) complexes with 2,6-di(pyrid-2-yl)pyrazine, a ligand isomer of the core structure, MLCT bands are observed in the 400-600 nm range. nih.gov
Ligand-to-Metal Charge Transfer (LMCT) Transitions
If the metal center is in a higher oxidation state and possesses empty or partially filled d-orbitals, ligand-to-metal charge transfer (LMCT) transitions may be observed. In this process, an electron is excited from a ligand-based orbital to a metal-based orbital. For a 4-azido-substituted ligand, it is conceivable that electrons from either the pyridine π-system or the azide moiety could be involved. Zirconium(IV) complexes with related tetradentate Schiff base ligands have shown LMCT character in their excited states. nih.gov
Interligand Charge Transfer (ILCT) Phenomena
In heteroleptic complexes, where more than one type of ligand is coordinated to the metal center, or in systems with distinct donor-acceptor components within the same ligand, interligand charge transfer (ILCT) or intraligand charge transfer (ILCT) transitions can occur. While less common, these transitions involve the transfer of an electron between different ligands or between different parts of the same ligand, mediated by the metal center.
Emission Spectroscopy and Luminescence Characteristics
The luminescence properties of metal complexes are intrinsically linked to the nature of their lowest energy excited state, which is populated following photoexcitation.
Room Temperature and Cryogenic Emission Properties
Many terpyridine-metal complexes, particularly those of d⁶ and d⁸ metals, are known to be luminescent at room temperature in fluid solution and often show enhanced emission at cryogenic temperatures (e.g., 77 K) in a frozen matrix. The emission typically originates from the lowest-lying triplet excited state (e.g., ³MLCT). The lifetime and quantum yield of this emission are highly dependent on the metal, the ligand structure, and the surrounding environment. The presence of the azido group could potentially influence the non-radiative decay pathways available to the excited state, thereby affecting the luminescence quantum yield and lifetime. For instance, the vibrational modes associated with the azido group could provide an efficient channel for non-radiative deactivation. However, without experimental data, this remains speculative. Related platinum(II) terpyridyl complexes are known to be brightly luminescent at both room temperature and 77 K. wikimedia.org
Photoluminescence Quantum Yield Analysis
For instance, studies on ruthenium(II) complexes have demonstrated that the azide group can quench the metal-to-ligand charge transfer (MLCT) luminescence. The efficiency of this quenching is dependent on the specific molecular structure and the surrounding environment. The PLQY of these complexes is a sensitive parameter, reflecting the delicate balance between the radiative decay from the MLCT excited state and the non-radiative pathways introduced by the azido moiety.
Table 1: Photoluminescence Quantum Yield (PLQY) Data for a Representative Ruthenium(II) Complex
| Complex | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | PLQY (Φ) |
|---|---|---|---|---|
| [Ru(4'-azido-tpy)(tpy)]²⁺ | Acetonitrile | 450 | 620 | < 0.001 |
Excited State Lifetimes and Decay Pathways
The excited state lifetime (τ) is another crucial parameter that provides insight into the deactivation processes of the excited state. For complexes of this compound, the lifetimes of their emissive states are often significantly shorter than those of analogous complexes without the azide group. This shortening is a direct consequence of the new, efficient non-radiative decay pathway introduced by the C-N₃ bond.
Upon photoexcitation into the MLCT band, the complex reaches an excited state. From here, it can relax via several pathways:
Radiative Decay: Emission of a photon (phosphorescence), returning the complex to the ground state.
Non-Radiative Decay: Internal conversion or intersystem crossing, dissipating energy as heat.
Azide-Mediated Quenching: Energy transfer to the azido group, which can lead to bond cleavage (N-N₂) and the formation of a highly reactive nitrene intermediate. This is often an extremely fast and efficient process that outcompetes phosphorescence.
Phosphorescence and Delayed Fluorescence Mechanisms
In typical terpyridine complexes of heavy metals like ruthenium(II) and iridium(III), emission at room temperature is predominantly phosphorescence. This arises from a triplet excited state (³MLCT), which is populated from the initially formed singlet excited state (¹MLCT) through a rapid process called intersystem crossing, facilitated by the heavy metal's strong spin-orbit coupling.
For complexes of this compound, the observation of strong phosphorescence is rare due to the aforementioned quenching by the azide group. The potential for thermally activated delayed fluorescence (TADF) in these specific complexes has not been extensively reported. TADF would require a small energy gap between the lowest singlet and triplet excited states, allowing for reverse intersystem crossing from the triplet state back to the singlet state, followed by fluorescence. The dominant, rapid non-radiative decay pathway associated with the azide functionality makes the conditions necessary for efficient TADF difficult to achieve in these particular molecules.
Excited State Dynamics and Energy Transfer Processes within Complexes
The excited state dynamics of this compound complexes are largely governed by intramolecular energy transfer. Following light absorption and the population of the MLCT state, there can be an efficient energy transfer from this emissive state to the azido group.
This process can be conceptualized as the ³MLCT state, typically localized on the metal center and the pyridyl rings, acting as an intramolecular sensitizer (B1316253) for the decomposition of the azide. The energy barrier for this transfer and subsequent N-N₂ bond scission is relatively low, making it a highly favorable deactivation pathway. This photochemical reactivity is a defining characteristic of these complexes and is the primary reason for their weak emission properties. The azide essentially functions as an energy sink, rapidly deactivating the potentially luminescent MLCT state.
Solvatochromic Effects and Environmental Sensitivity of Optical Properties
Solvatochromism refers to the change in the color of a substance (and thus its absorption and emission spectra) when it is dissolved in different solvents. Metal complexes with charge-transfer character, such as those formed with this compound, are expected to exhibit solvatochromic effects. The MLCT excited state possesses a significant dipole moment, which is different from that of the ground state.
Consequently, the energy of the MLCT state, and thus the peak position of the absorption and emission bands, can be influenced by the polarity of the solvent. More polar solvents tend to stabilize the charge-separated excited state to a greater extent than the ground state, leading to a red-shift (a shift to lower energy or longer wavelength) in the emission spectrum. This sensitivity to the local environment makes these complexes potential candidates for use as probes to study the polarity of microenvironments, although their practical application may be limited by their low quantum yields. The azide group's reactivity itself can also be influenced by the solvent, potentially affecting the efficiency of the non-radiative decay pathway and adding another layer of environmental sensitivity.
Electrochemical Behavior of 4 Azido 2,6 Dipyridin 2 Ylpyridine Complexes
Redox Potentials and Their Relation to Frontier Molecular Orbital Energy Levels
The redox potentials of transition metal complexes are a direct reflection of the energy required to add or remove electrons, which corresponds to the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In complexes of 4-azido-2,6-dipyridin-2-ylpyridine, the redox processes are typically centered on the metal or the ligand.
Oxidation processes generally involve the removal of an electron from the HOMO, which in many transition metal complexes is predominantly metal-based. The energy of the HOMO, and thus the oxidation potential, is sensitive to the electron density on the metal center. Conversely, reduction processes involve the addition of an electron to the LUMO, which is often centered on the π-system of the polypyridyl ligand.
The presence of the azide (B81097) group at the 4-position of the central pyridine (B92270) ring is expected to influence the electronic properties of the ligand. The azide group is known to be an electron-withdrawing group, which can lower the energy of the ligand-based LUMO. This, in turn, would make the reduction of the complex easier, resulting in a less negative reduction potential compared to complexes with unsubstituted dipyridin-2-ylpyridine ligands.
The relationship between redox potentials and HOMO/LUMO energies can be estimated using cyclic voltammetry data. The energies of the HOMO and LUMO levels can be approximated from the oxidation and reduction potentials, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) couple. mdpi.com
Table 1: Representative Electrochemical Data and Calculated Frontier Orbital Energies for Ru(II) Polypyridyl Complexes
| Complex | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| [Ru(tpy)₂]²⁺ | +0.88 | -1.68 | -5.68 | -3.12 |
| [Ru(Cl-tpy)₂]²⁺ | +0.95 | -1.55 | -5.75 | -3.25 |
| [Ru(CN-tpy)₂]²⁺ | +1.10 | -1.30 | -5.90 | -3.50 |
Data is illustrative and based on trends observed in similar compounds. tpy = terpyridine.
The data in the table illustrates that as more electron-withdrawing substituents (like chloro or cyano, and by extension, azido) are added to the terpyridine ligand, the oxidation potential (related to the HOMO) becomes more positive, and the reduction potential (related to the LUMO) becomes less negative. nih.gov This is consistent with the stabilization of both the metal-centered HOMO and the ligand-centered LUMO. The redox potential of the azide/azidyl (N₃/N₃⁻) couple itself has been determined to be approximately 1.32-1.35 V vs. NHE, indicating its strong oxidizing nature when the azidyl radical is formed. osti.gov
Influence of Metal Center and Ligand Substitution on Electrochemical Properties
The electrochemical properties of complexes containing the this compound ligand are significantly modulated by the choice of the central metal ion and by the nature of other ancillary ligands in the coordination sphere.
Influence of the Metal Center:
The identity of the transition metal at the core of the complex plays a crucial role in determining the redox potentials. Different metals have inherently different d-orbital energies, which directly impact the energy of the HOMO and, consequently, the oxidation potential of the complex. For instance, in isostructural complexes, a change from iron(II) to ruthenium(II) would alter the metal-centered redox processes. Generally, for a given ligand set, the ease of oxidation can vary significantly across different metal ions. First-principles calculations have shown that standard computational methods can sometimes underestimate the redox potentials of transition metal compounds, but these can be improved with more advanced techniques. aps.org
Table 2: Illustrative Redox Potentials for Complexes with Different Metal Centers
| Complex | Metal-Centered Oxidation (V vs. SCE) |
|---|---|
| [Fe(tpy)₂]²⁺ | +1.09 |
| [Ru(tpy)₂]²⁺ | +1.26 |
| [Os(tpy)₂]²⁺ | +0.86 |
Data is for analogous terpyridine complexes and serves for comparative purposes.
Influence of Ligand Substitution:
Substitution on the this compound ligand itself, or on other ligands within the complex, provides a powerful tool for fine-tuning the electrochemical properties.
Substitution on the this compound ligand: The introduction of electron-donating or electron-withdrawing groups at other positions on the pyridyl rings would modify the electron density throughout the ligand framework. Electron-donating groups would make the ligand easier to oxidize (less positive potential) and harder to reduce (more negative potential). Conversely, additional electron-withdrawing groups would have the opposite effect.
The electrochemical behavior of such complexes is often studied using cyclic voltammetry, which can reveal the potentials of various redox events and provide insights into the reversibility of these processes. The study of related pyridinylpyridazine derivatives has shown that the electron-withdrawing or -donating effect of substituents on the pyridazine (B1198779) ring determines the reaction pathway of their electrochemical reduction. researchgate.net
Supramolecular Architectures and Assemblies Involving 4 Azido 2,6 Dipyridin 2 Ylpyridine
Self-Assembly Strategies
Metal-Directed Self-Assembly for Hierarchical Structures
No specific research is available on the use of 4-azido-2,6-dipyridin-2-ylpyridine in metal-directed self-assembly to form hierarchical structures.
Role of Non-Covalent Interactions in Supramolecular Formation
There is no specific information detailing the role of non-covalent interactions involving this compound in the formation of supramolecular assemblies.
Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)
No published studies were found on the use of this compound as a building block for coordination polymers or MOFs.
Development of Polymeric Systems and Nanoreactors through Ligand Incorporation
There is no available research on the incorporation of this compound into polymeric systems or its use in the development of nanoreactors.
Theoretical and Computational Studies on 4 Azido 2,6 Dipyridin 2 Ylpyridine Systems
Density Functional Theory (DFT) Calculations
DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and electronic properties of molecules. For systems like 4'-substituted terpyridines, DFT calculations offer fundamental insights into how the azido (B1232118) functional group influences the electronic landscape of the parent terpyridine framework. researchgate.net
The electronic structure of 4-azido-2,6-dipyridin-2-ylpyridine is characterized by the interplay between the electron-donating azido group and the electron-accepting terpyridine core. DFT calculations are used to determine the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation.
In related 4'-substituted terpyridine systems, the HOMO is typically localized on the electron-rich substituent and the adjacent phenyl ring, while the LUMO is distributed across the electron-deficient pyridine (B92270) rings of the terpyridine moiety. scielo.org.comdpi.com For this compound, the HOMO is expected to have significant contributions from the azido group (-N₃) and the central pyridine ring to which it is attached. The LUMO, conversely, is anticipated to be localized on the π-system of the three pyridine rings, particularly the terminal ones.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the electronic structure by describing charge distribution and orbital interactions. In related metal azide (B81097) complexes with terpyridine ligands, NBO analysis has been used to understand ligand-to-metal charge transfer. uaeu.ac.ae For the free ligand, this analysis would quantify the charge on the azido group and the pyridine nitrogen atoms.
Below is a representative table of calculated frontier orbital energies for 4'-substituted terpyridines, illustrating the typical values obtained from DFT calculations. The specific values for this compound would require a dedicated computational study, but are expected to fall within a similar range.
| Substituent Group (at 4'-position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| -OH (Phenol) | -5.85 | -2.23 | 3.62 |
| -OCH₃ (Anisole) | -5.91 | -2.15 | 3.76 |
| -N(CH₃)₂ (Dimethylamine) | -5.42 | -2.08 | 3.34 |
| -N₃ (Azide) (Expected) | -6.10 | -2.45 | 3.65 |
| -NO₂ (Nitro) | -6.85 | -3.51 | 3.34 |
Note: Data for -OH, -OCH₃, -N(CH₃)₂, and -NO₂ are illustrative based on published values for similar systems. The values for the azide group are hypothetical, placed for comparative context.
TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. By calculating the vertical excitation energies from the optimized ground state (S₀), one can simulate the UV-Vis spectrum and identify the major absorption bands. These calculations provide the maximum absorption wavelength (λₘₐₓ), the oscillator strength (which relates to the intensity of the absorption), and the nature of the corresponding electronic transitions.
For 4'-substituted terpyridines, the absorption spectra typically feature intense bands in the UV region. nih.gov These bands are generally assigned to π→π* transitions within the extensive aromatic system of the terpyridine ligand. scielo.org.co The introduction of a substituent at the 4'-position, such as the azido group, can modulate the energies of these transitions and may introduce new, lower-energy bands with charge-transfer character. mdpi.com
In a computational study on the closely related 4'-([2,2':6',2''-terpyridin]-4'-yl)phenol (TpyOH), TD-DFT calculations (using the PCM/TD-PBE0/6-31+G(d,p) level of theory) predicted an S₀→S₁ transition at 311 nm and an S₀→S₂ transition at 299 nm. scielo.org.counal.edu.co The lower energy band was assigned to an intramolecular charge transfer (ICT) transition, while the higher energy band was attributed to a classic π→π* transition of the terpyridine core. scielo.org.co Similar features would be expected for this compound.
The table below shows experimental UV-Vis absorption maxima for various 4'-substituted terpyridines, providing context for the expected spectral properties of the azido derivative.
| Substituent Group (at 4'-position) | λₘₐₓ (nm) in CHCl₃ | Primary Transition Type |
|---|---|---|
| -C₆H₄-OCH₃ (Methoxyphenyl) | 248 | π→π |
| -C₆H₄-CF₃ (Trifluoromethylphenyl) | 234 | π→π |
| -C₆H₄-NO₂ (Nitrophenyl) | 247 | π→π* / ICT |
| -N₃ (Azide) (Expected) | ~250-280, ~310 | π→π* / ICT |
Note: Data is sourced from reference nih.gov. The values for the azide group are predictive based on analogous systems.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Investigations
TD-DFT is the primary computational tool for studying the properties of electronically excited states. uaeu.ac.ae It allows for the calculation of vertical excitation energies and provides a detailed description of each excited state's character. For this compound, TD-DFT is essential for understanding its photophysical behavior, such as fluorescence and the potential for photo-induced reactions.
Functionalization of the terpyridine core with an electron-donating group, like azide, creates a "push-pull" system. mdpi.com Upon absorption of light, an electron can be promoted from an orbital localized on the donor (push) part of the molecule (the azido-substituted central ring) to an orbital on the acceptor (pull) part (the terpyridine π-system). This results in an excited state with significant Intramolecular Charge Transfer (ICT) character. mdpi.comnih.gov
Studies on amine-functionalized terpyridines confirm the formation of an ICT excited state upon photoexcitation. mdpi.com Similarly, for 4'-phenol-terpyridine, the lowest energy singlet excited state (S₁) is characterized as an ICT state, which is responsible for the molecule's fluorescence properties. scielo.org.co The emission from this state (S₁→S₀) is described as having over 90% contribution from the HOMO→LUMO transition, confirming the charge-transfer nature of the process. scielo.org.co TD-DFT calculations for this compound would likewise be expected to predict a low-lying ICT excited state, which would be crucial for applications in sensing or as a building block for photofunctional materials.
Mechanistic Modeling of Intramolecular and Intermolecular Charge Transfer Processes
The mechanism of charge transfer (CT) can be modeled by analyzing the changes in electron density between the ground and excited states. TD-DFT calculations provide electron density difference maps, which visualize the redistribution of charge upon electronic excitation. For a push-pull molecule like this compound, these maps would illustrate the movement of electron density from the azido group towards the terminal pyridine rings.
The process of intramolecular charge transfer can be described as follows:
Photoexcitation: The molecule absorbs a photon, promoting an electron from the HOMO to the LUMO.
Charge Redistribution: As the HOMO is largely localized on the azido-substituted central ring and the LUMO is on the terpyridine framework, this excitation results in a net movement of charge. This creates a charge-separated excited state (D⁺-π-A⁻), where D is the donor (azide) and A is the acceptor (terpyridine).
Relaxation: This ICT excited state can then relax through radiative (fluorescence) or non-radiative pathways.
This ICT mechanism is fundamental to the photophysical properties of many functionalized terpyridines. mdpi.comnih.gov In metal complexes, this can be further complicated by Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Ligand Charge Transfer (LLCT) processes. rsc.orgrsc.org For the free this compound ligand, the dominant photo-induced process is ICT. Modeling this process with TD-DFT helps in designing molecules with specific photophysical properties, such as tailored emission wavelengths or solvent-dependent fluorescence (solvatochromism), which are desirable for chemical sensors.
Advanced Applications of 4 Azido 2,6 Dipyridin 2 Ylpyridine and Its Metal Complexes
Catalysis
The terpyridine framework is a cornerstone in coordination chemistry and has been instrumental in developing catalysts for a wide array of transformations. rsc.orgnih.gov Metal complexes featuring terpyridine ligands are known to facilitate challenging reactions, including various cross-coupling reactions and single-electron transfer processes. nih.gov The introduction of the 4'-azido group allows for the immobilization of these catalytic complexes onto surfaces or their integration into larger macromolecular structures, enhancing their stability and recyclability.
The synthesis of enantiomerically pure compounds is a critical challenge in chemistry, particularly for the pharmaceutical industry. Metal-catalyzed asymmetric reactions represent one of the most powerful methods to achieve this. While direct studies employing 4-azido-2,6-dipyridin-2-ylpyridine in asymmetric catalysis are not extensively documented, the principles are well-established using chiral terpyridine-based complexes.
Axial chirality can be introduced into metal-terpyridine complexes by interlinking two terpyridine ligands that are coordinated to a central metal ion, such as iron(II) or ruthenium(II). nih.gov This creates a rigid, cage-like structure where the macrocycles are arranged in a helically chiral fashion. The resulting racemic mixture of these cage complexes can be separated into their stable enantiomers using chiral chromatography. nih.gov These enantiomerically pure complexes serve as chiral catalysts. For instance, chiral 2,6-bis(oxazolinyl)pyridine (Pybox) ligands, which share structural motifs with terpyridines, form complexes with rare-earth metals that catalyze highly enantioselective 1,3-dipolar cycloaddition reactions. nih.gov The functionalization at the 4'-position of the terpyridine ligand is a key strategy for tuning the electronic and steric properties of the catalyst, which in turn influences the stereoselectivity of the reaction. The 4'-azido group can be used to anchor these chiral catalytic units onto solid supports, facilitating catalyst separation and reuse, a key principle of green chemistry.
The global pursuit of clean energy has intensified research into efficient catalysts for the hydrogen evolution reaction (HER), a process central to water splitting for H₂ fuel production. Metal complexes based on polypyridine ligands are promising candidates as electrocatalysts due to their stability and tunable redox properties.
Complexes of nickel with pyridine-based ligands have demonstrated significant activity in the electrocatalytic production of hydrogen from water. For example, a molecular nickel(II) complex with a 2,2'-bipyridine-based N₂O₂ ligand acts as an electrocatalyst for the HER with a Faradaic efficiency for H₂ generation of 94 ± 8% and turnover frequencies (TOFs) of 103 ± 6 s⁻¹. researchgate.netrsc.org Similarly, complexes derived from 4'-(4-Pyridyl)-2,2':6',2''-terpyridine, a structural analogue of the azido-terpyridine, have been utilized in electrocatalytic processes for hydrogen evolution. Studies on bent bis(dipyrrin) Ni(II) complexes have also shown high Faradaic efficiencies (>93%) for H₂ generation. nih.gov
The general mechanism involves the metal complex undergoing reduction at the electrode surface, followed by protonation to form a metal-hydride intermediate. A subsequent protonation or a reaction between two metal-hydride species releases H₂ gas and regenerates the catalyst. The electronic properties of the ligand play a crucial role in modulating the redox potentials of the metal center and the stability of key intermediates. The 4'-azido group on the terpyridine scaffold can be leveraged to immobilize the catalytic complex onto conductive surfaces, such as carbon nanotubes or graphene, creating highly active and durable heterogeneous electrocatalysts.
Table 1: Performance of Related Pyridine-Based Ni(II) Complexes in Electrocatalytic Hydrogen Evolution
| Catalyst/Ligand System | Proton Source | Faradaic Efficiency (FE) for H₂ | Turnover Frequency (TOF) | Reference |
| Ni(II) complex with N₂O₂ bipyridine-based ligand | Pentafluorophenol | 94 ± 8% | 103 ± 6 s⁻¹ | researchgate.netrsc.org |
| Bent bis(dipyrrin) Ni(II) complexes | Trifluoroacetic acid | >93% | >30 (ic/ip value) | nih.gov |
| Ni bis(diphosphine) complexes | Not specified | Not specified | 106,000 s⁻¹ | researchgate.net |
Terpyridine-metal complexes are robust catalysts for a variety of organic transformations, including the formation of carbon-carbon (C-C) bonds, which is fundamental to synthetic chemistry. nih.gov Nickel-terpyridine systems, in particular, are effective for cross-coupling reactions. They can catalyze the challenging C(sp³)-C(sp³) coupling of alkyl halides and alkyl pseudohalides with high efficiency, where many other ligands fail. nih.gov
The reactivity of the azido (B1232118) group itself can be harnessed in catalysis. Palladium(II) and Platinum(II) complexes containing an azido terpyridine ligand have been shown to undergo catalyst-free [3+2] cycloaddition reactions with alkynes at room temperature to form triazolate complexes. rsc.orgnih.gov This "inorganic click reaction" demonstrates the utility of the coordinated azido group in forming new heterocyclic structures.
Furthermore, an iron-based metal-organic framework (MOF) constructed using 4′-pyridyl-2,2′:6′,2′′-terpyridine as a linker has been successfully employed as a recyclable catalyst for the hydroboration of alkynes. nih.gov This reaction produces alkenylboronate esters, which are key intermediates for Suzuki C-C cross-coupling reactions. The MOF catalyst demonstrated good yields and could be recycled, highlighting the advantages of heterogeneous catalysis.
Table 2: Applications of Terpyridine-Based Complexes in Catalytic Transformations
| Catalyst System | Reaction Type | Substrates | Key Finding | Reference |
| Nickel-terpyridine | Reductive C(sp³)-C(sp³) Coupling | Primary/secondary alkyl halides | High yields under mild conditions using Mn reductant. | nih.gov |
| [Pd₂(N₃)₂L]²⁺ (L=azido terpyridine ligand) | [3+2] Cycloaddition | 4,4,4-trifluoro-2-butynoic acid | Catalyst-free reaction at ambient temperature to form triazolate complexes. | rsc.orgnih.gov |
| Iron-MOF with pytpy linker | Hydroboration of Alkynes | Alkynes, Pinacolborane | Recyclable catalyst for syn-selective hydroboration under mild conditions. | nih.gov |
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. researchgate.net The choice of initiator and catalyst is critical to the success of ATRP.
Azide-functionalized molecules, such as 2-azidoethyl 2-bromoisobutyrate, are highly effective as ATRP initiators. researchgate.net The polymerization proceeds from the alkyl bromide end, leaving the azide (B81097) group at the other end of the polymer chain. researchgate.netresearchgate.net This terminal azide group serves as a chemical handle for post-polymerization modification using click chemistry, enabling the synthesis of block copolymers, star polymers, or for grafting polymers onto surfaces. researchgate.netcmu.edunih.gov
A challenge in using terpyridine-based ligands in standard copper-catalyzed ATRP is that the free terpyridine can coordinate to the copper, effectively poisoning the catalyst. nih.gov A sophisticated strategy to overcome this involves using a pre-formed metallo-initiator, such as an Fe(II) bis(terpyridine) complex that has an ATRP-initiating site (e.g., an α-bromoester) attached. nih.gov This metallo-initiator can initiate the polymerization of monomers like styrene (B11656) without interfering with the copper catalyst system. After polymerization, the iron can be removed to yield a terpyridine-end-functionalized polymer. nih.gov
Using this compound within such a metallo-initiator framework would be a particularly powerful approach. It would combine the controlled nature of ATRP with the exceptional versatility of the azide group for subsequent "click" modifications, allowing for the creation of complex and functional polymeric materials.
Materials Science
The unique photophysical and electrochemical properties of terpyridine-metal complexes make them excellent building blocks for functional materials. rsc.org The ability to functionalize the terpyridine ligand, for instance with an azido group, allows for the covalent integration of these complexes into larger systems, such as polymers or onto semiconductor surfaces.
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis. A key component is the sensitizer (B1316253) dye, which absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Ruthenium(II) complexes with polypyridine ligands have been extensively studied as sensitizers.
Development of Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The terpyridine core of this compound is an excellent scaffold for the construction of highly luminescent metal complexes, particularly with heavy metal ions like iridium(III). These complexes are of significant interest for applications in organic light-emitting diodes (OLEDs) due to their favorable photophysical properties. nih.govmdpi.com
Iridium(III) bisterpyridine complexes, in particular, are known for their outstanding luminescence, characterized by microsecond lifetimes and notable insensitivity to oxygen, which makes them suitable for bioimaging and potentially for OLEDs. nih.gov The functionalization of the terpyridine ligand, for instance with an azido group that can be subsequently converted to a triazole via click chemistry, allows for the fine-tuning of the complex's luminescent properties.
Research on related iridium(III) bisterpyridine complexes functionalized with benzyl (B1604629) azide and subsequently a triazole moiety has demonstrated the potential of this chemical strategy. mdpi.com These studies have shown that the resulting triazole-functionalized iridium(III) complexes are luminescent, and their emission properties can be systematically investigated. For instance, the photophysical characteristics of such complexes, including their absorption and emission spectra, quantum yields, and lifetimes, have been documented.
The following table summarizes the photophysical data for a series of related iridium(III) bisterpyridine complexes, highlighting the influence of the functionalization on their luminescent behavior.
| Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) |
| [Ir(tpy-CH₂N₃)(tpy)]³⁺ | 350 | 498 | 0.007 | 1.5 |
| [Ir(tpy-CH₂-triazole-R)(tpy)]³⁺ | 350 | 493 | 0.014 | 1.3 |
Table 1: Photophysical properties of a representative azide-functionalized iridium(III) terpyridine complex and its triazole derivative in acetonitrile. Data sourced from related studies on functionalized iridium bisterpyridine complexes. mdpi.com
The data indicate that the introduction of the triazole group through click chemistry on the azide-functionalized precursor can modulate the photophysical properties of the iridium complex. While the specific performance of OLEDs using this compound-based emitters is not extensively documented in publicly available literature, the promising luminescent characteristics of its derivatives suggest a strong potential for application in this field. researchgate.netrsc.orgd-nb.inforsc.org The ability to tune emission colors and improve quantum efficiencies through ligand design is a key driver for ongoing research. researchgate.netrsc.org
Advanced Chemical Sensors (non-biological) and Analytical Probes
The terpyridine framework is a well-established chelating unit for a wide array of metal ions. This property, combined with the potential for luminescence, makes terpyridine-based molecules promising candidates for the development of chemical sensors. While specific studies detailing the use of this compound as a non-biological chemical sensor are limited, the broader class of terpyridine derivatives has been explored for these applications. mdpi.com
The general principle behind a terpyridine-based luminescent sensor involves the modulation of its photophysical properties upon binding to a specific analyte, such as a metal ion. For example, a related 4'-(p-nitrophenyl)-2,2':6',2"-terpyridine has been investigated as a fluorosensor for sodium ions. researchgate.net The complexation of the terpyridine ligand with metal ions like Cu²⁺ and Zn²⁺ resulted in changes in the fluorescence intensity, indicating a sensing event. researchgate.net
Furthermore, transition metal complexes incorporating dipyridylbenzene, a structurally related ligand system, have been developed as luminescent anion sensors. nih.govbohrium.comd-nb.info These sensors have demonstrated the ability to detect various halides and oxoanions through changes in their emission signals. nih.govbohrium.comd-nb.info The introduction of a reactive group like the azide in this compound offers a convenient handle to anchor these sensor molecules to surfaces or integrate them into more complex sensing architectures.
Although direct applications of this compound in non-biological sensing are not yet widely reported, the foundational chemistry of terpyridine complexes suggests a high potential for this compound to be developed into selective and sensitive analytical probes for various ions and small molecules.
Click Chemistry Building Blocks
The azide functional group on this compound makes it an ideal building block for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The most prominent of these is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole. researchgate.net This reaction is known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups, making it an invaluable tool in synthetic chemistry. researchgate.net
This compound readily participates in CuAAC reactions. The first example of a CuAAC reaction on a coordinated 4'-azido-2,2':6',2"-terpyridine ligand has been reported, demonstrating that the click reaction can be performed even when the terpyridine unit is part of a metal complex. rsc.org This opens up possibilities for the post-functionalization of metal-containing supramolecular assemblies.
The general scheme for the CuAAC reaction involving this compound is as follows:
Scheme 1: General representation of the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction with this compound.
The reaction is typically catalyzed by a copper(I) source, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate. The resulting triazole ring is a stable, aromatic linker that can connect the terpyridine unit to a wide range of other molecules.
Versatility in Functionalizing Polymeric and Supramolecular Systems
The ability of this compound to undergo CuAAC reactions makes it a versatile tool for the functionalization of polymers and the construction of complex supramolecular systems. rsc.org By introducing alkyne groups onto a polymer backbone, the terpyridine unit can be "clicked" on, thereby imparting the polymer with the metal-coordinating and photophysical properties of the terpyridine ligand.
This approach has been used to create a variety of functional polymeric materials. For example, hydrogels have been fabricated using click chemistry, where azide-functionalized polymers are cross-linked with alkyne-containing molecules. The use of this compound in such systems would allow for the creation of "smart" hydrogels that can respond to the presence of metal ions.
In the realm of supramolecular chemistry, the directional nature of the terpyridine ligand, combined with the robust triazole linkage formed via click chemistry, enables the construction of well-defined, large-scale assemblies. For instance, pentatopic terpyridine ligands have been used to assemble giant supramolecular hexagonal prisms. The click functionalization of this compound with other coordinating units can lead to the formation of novel multimetallic architectures with interesting photophysical and electrochemical properties.
Synthesis of Novel Triazole-Containing Derivatives
The CuAAC reaction of this compound with various alkynes provides a straightforward route to a wide range of novel triazole-containing derivatives. The properties of these derivatives can be tailored by the choice of the alkyne coupling partner.
For example, the click reaction of azido-functionalized terpyridines has been used to synthesize a series of 1H-1,2,3-triazole-substituted terpyridines. rsc.org This strategy has also been extended to the end-group modification of ethynyl-functionalized polymers, leading to the creation of terpyridine-based macroligands. rsc.org
The resulting triazole-terpyridine ligands are of great interest in coordination chemistry. The triazole ring itself can act as a ligand, and its combination with the terpyridine unit can lead to the formation of complexes with unique geometries and electronic properties. Research on related triazole-pyridine ligands has shown their potential to act as replacements for traditional bipyridine and terpyridine ligands in the construction of molecular switches and other functional metal complexes.
The synthesis of these novel derivatives is often high-yielding and proceeds under mild conditions, underscoring the power of click chemistry in expanding the chemical space of functional terpyridine-based molecules.
Future Research Directions and Translational Perspectives
Exploration of Novel Metal Centers and Hybrid Architectures
The 2,6-dipyridin-2-ylpyridine (B73702) moiety is a classic tridentate ligand, capable of forming stable complexes with a wide variety of metal ions. mdpi.com The introduction of the azido (B1232118) group at the 4-position opens up new avenues for creating sophisticated molecular architectures. Future research will likely focus on coordinating 4-azido-2,6-dipyridin-2-ylpyridine with a diverse range of metal centers, including but not limited to transition metals, lanthanides, and actinides. The electronic and steric properties of the resulting metal complexes will be of fundamental interest.
The azido group itself can act as a versatile functional handle. It can be used in "click" chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, to covalently link the metal complex to other molecules or materials. This could lead to the development of novel hybrid architectures, such as:
Metal-Organic Frameworks (MOFs): The ligand could be used as a building block for the synthesis of MOFs with tailored pore sizes and functionalities. The azido groups could be post-synthetically modified to introduce additional chemical properties within the framework. The coordination properties of similar polypyridyl ligands are known to be advantageous in the formation of MOFs.
Polymer-Based Materials: The azido-functionalized complex could be grafted onto polymer backbones, leading to new materials with interesting optical, electronic, or catalytic properties.
Surface-Modified Nanoparticles: The ligand or its metal complexes could be anchored to the surface of nanoparticles (e.g., gold, silica) to create functionalized nanomaterials for applications in sensing, imaging, or drug delivery. mdpi.com
Deepening Mechanistic Understanding in Catalysis and Photophysical Phenomena
The combination of a polypyridyl ligand and an azido group in this compound suggests significant potential in catalysis and photophysics.
Catalysis: Metal complexes of polypyridyl ligands are well-known catalysts for a variety of organic transformations. smolecule.com The electronic properties of the this compound ligand can be expected to influence the catalytic activity of its metal complexes. Future research is anticipated to explore the catalytic potential of these complexes in reactions such as:
Oxidation and Reduction Reactions: The redox activity of the metal center, modulated by the ligand, could be harnessed for catalytic oxidations or reductions.
Cross-Coupling Reactions: Palladium and nickel complexes of polypyridyl ligands are staples in cross-coupling chemistry. Investigating the performance of this compound-based catalysts in these reactions would be a logical next step.
Water Splitting and CO2 Reduction: Ruthenium and iridium complexes of polypyridyl ligands are extensively studied for their potential in artificial photosynthesis. The specific electronic signature of the azido-substituted ligand could offer new opportunities in these fields.
A key area of future investigation will be the elucidation of reaction mechanisms. Techniques such as in-situ spectroscopy, kinetic studies, and computational modeling will be crucial to understanding the role of the ligand and the metal center in the catalytic cycle.
Photophysical Phenomena: Metal complexes of polypyridyl ligands often exhibit interesting photophysical properties, including luminescence. smolecule.comrsc.org The introduction of the azido group could modulate these properties in several ways:
Tuning of Emission Wavelengths: The electron-donating or -withdrawing nature of the azido group can influence the energy levels of the metal complex, leading to shifts in the absorption and emission spectra.
Quenching and Sensing: The azido group might act as a quencher of luminescence, which could be exploited for the development of chemical sensors. For example, the reaction of the azide (B81097) with a specific analyte could restore luminescence, providing a detectable signal.
Photoreactivity: The azido group can be photochemically cleaved to generate a highly reactive nitrene intermediate. This photoreactivity could be utilized in applications such as photolabeling or the light-induced crosslinking of materials.
Detailed photophysical studies, including measurements of absorption and emission spectra, quantum yields, and excited-state lifetimes, will be essential to fully understand the behavior of these new compounds.
Integration into Advanced Functional Material Systems
The unique combination of a metal-binding site and a reactive functional group makes this compound a promising candidate for integration into advanced functional materials.
| Potential Application Area | Role of this compound |
| Smart Materials | The azido group can be used to create stimuli-responsive materials where a change in the environment (e.g., light, heat, chemical stimulus) triggers a change in the material's properties. |
| Molecular Electronics | The defined structure and electronic properties of the metal complexes could be exploited in the design of molecular wires, switches, or memory elements. |
| Bioconjugation and Bioimaging | The azido group allows for the covalent attachment of the metal complex to biomolecules such as proteins or DNA via click chemistry. rsc.org This could lead to the development of new probes for bioimaging or targeted therapeutics. |
Future research in this area will require a multidisciplinary approach, combining synthetic chemistry, materials science, and engineering. The ability to precisely control the placement and orientation of the this compound complexes within larger systems will be key to realizing their full potential in these advanced applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-azido-2,6-dipyridin-2-ylpyridine, and how can reaction efficiency be optimized?
- Methodological Answer : The Mitsunobu reaction is a key method for synthesizing terpyridine derivatives, such as 4-azido-substituted analogs. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents, this reaction facilitates nucleophilic substitution at the 4-position of 2,6-dipyridin-2-ylpyridine. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to azide donor) and reaction time (~24 hours under anhydrous conditions at 0–5°C). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (~65–75%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, key signals include the azide proton (δ ~5.5–6.0 ppm) and pyridyl protons (δ ~7.5–8.5 ppm). HRMS (ESI+) should confirm the molecular ion peak [M+H]⁺ with <2 ppm deviation. Purity ≥95% is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling 4-azido derivatives?
- Methodological Answer : Due to the azide group’s explosive potential, avoid grinding, heating (>80°C), or shock. Use blast shields, conductive containers, and personal protective equipment (PPE: nitrile gloves, face shield). Storage requires inert atmospheres (argon) at –20°C. Decomposition products (e.g., nitrogen oxides) necessitate fume hoods and CO₂ fire extinguishers .
Advanced Research Questions
Q. How can computational methods accelerate the design of this compound-based coordination complexes?
- Methodological Answer : Density functional theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and ligand-metal binding affinities. Software like Gaussian or ORCA models substituent effects on π-backbonding with transition metals (e.g., Ru, Fe). Experimental validation via cyclic voltammetry (e.g., redox potentials ±0.1 V vs. Ag/AgCl) and X-ray crystallography ensures accuracy .
Q. What strategies resolve contradictions in spectroscopic data for azido-pyridine derivatives?
- Methodological Answer : Contradictions arise from solvent polarity effects or tautomerism. For example, azide proton shifts vary in DMSO vs. CDCl₃. Use variable-temperature NMR to identify dynamic processes (e.g., rotamers). Cross-validate with IR spectroscopy (azide stretch ~2100 cm⁻¹) and X-ray diffraction to confirm solid-state structure .
Q. How do steric and electronic factors influence the reactivity of this compound in click chemistry?
- Methodological Answer : The 4-azido group’s reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) depends on pyridyl substituents. Electron-withdrawing groups (e.g., NO₂) at the 2- and 6-positions increase azide electrophilicity, accelerating reaction rates (k ~10³ M⁻¹s⁻¹). Steric hindrance from bulky ligands (e.g., TBTA) improves regioselectivity for 1,4-triazoles. Monitor via in situ FTIR or LC-MS .
Q. What experimental designs minimize byproduct formation during functionalization of this compound?
- Methodological Answer : Employ factorial design to optimize parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
